Hiltonol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hiltonol, also known as polyinosinic-polycytidilic acid, is a synthetic double-stranded ribonucleic acid that mimics viral genetic material. It is primarily used as an immune adjuvant in cancer immunotherapy and vaccine development. This compound is known for its ability to activate the immune system by stimulating the production of interferons and other cytokines, making it a valuable tool in both research and clinical settings .

Méthodes De Préparation

Hiltonol is synthesized by combining polyinosinic acid and polycytidilic acid, which are homopolymers of inosinic acid and cytidylic acid, respectively. These two strands are annealed to form a double-stranded structure. The synthetic process involves stabilizing the double-stranded ribonucleic acid with poly-L-lysine and carboxymethylcellulose to enhance its stability and biological activity .

Analyse Des Réactions Chimiques

Hiltonol undergoes various chemical reactions, primarily involving its interaction with cellular receptors and enzymes. Some of the key reactions include:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary mechanisms of its biological activity.

Substitution: The compound can participate in substitution reactions, particularly in the presence of specific enzymes or chemical reagents.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its ribonucleic acid strands

Applications De Recherche Scientifique

Hiltonol has a wide range of scientific research applications, including:

Cancer Immunotherapy: This compound is used as an adjuvant to enhance the efficacy of cancer vaccines by promoting the infiltration of T cells into tumors and stimulating the production of interferons

Vaccine Development: It is employed in the development of vaccines for infectious diseases, where it acts as an immune stimulant to enhance the body’s response to the vaccine.

Antiviral Research: This compound is used to study the immune response to viral infections and to develop antiviral therapies.

Basic Research: The compound is utilized in various research studies to understand the mechanisms of immune activation and the role of double-stranded ribonucleic acid in cellular processes

Mécanisme D'action

Hiltonol exerts its effects by activating toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5) pathways. Upon binding to these receptors, this compound triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response by promoting the recruitment and activation of immune cells, such as natural killer cells, dendritic cells, and T cells .

Comparaison Avec Des Composés Similaires

Hiltonol is often compared to other synthetic double-stranded ribonucleic acids, such as polyinosinic-polycytidilic acid stabilized with poly-L-lysine and carboxymethylcellulose. While these compounds share similar mechanisms of action, this compound is unique in its enhanced stability and biological activity due to its specific formulation. Other similar compounds include:

Polyinosinic-polycytidilic acid: A less stable form of double-stranded ribonucleic acid.

Polyadenylic-polyuridylic acid: Another synthetic double-stranded ribonucleic acid with similar immune-stimulating properties

This compound’s unique formulation and stability make it a valuable tool in both research and clinical applications, setting it apart from other similar compounds.

Propriétés

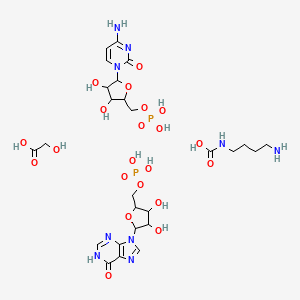

Formule moléculaire |

C26H43N9O21P2 |

|---|---|

Poids moléculaire |

879.6 g/mol |

Nom IUPAC |

4-aminobutylcarbamic acid;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;2-hydroxyacetic acid |

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5) |

Clé InChI |

MRYYMYCQXMFJNE-UHFFFAOYSA-N |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O |

Synonymes |

hiltonol P.I.C.L.C. poly ICLC poly ICLC, sodium salt poly-ICLC polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B1497319.png)

![Biphenyl-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine](/img/structure/B1497329.png)

![9-[3-(1-Naphthalenyl)phenyl]-anthracene](/img/structure/B1497345.png)